alpha-(Fluoromethyl)dehydroornithine
Description
alpha-(Fluoromethyl)dehydroornithine (α-FMDO) is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. Polyamines, such as putrescine, spermidine, and spermine, are critical for cell proliferation, making ODC a target for anticancer and antiparasitic therapies. α-FMDO was first synthesized by Bey et al. (1983) through a regioselective addition of propenylmagnesium bromide to fluoroacetonitrile, followed by a multi-step sequence to yield the unsaturated, fluorinated derivative . Its structure features a fluoromethyl group at the α-position and a conjugated double bond (dehydro group), which enhances its binding affinity to ODC compared to saturated analogs .
α-FMDO inhibits ODC by forming a covalent adduct with the enzyme's active site, leading to prolonged suppression of polyamine synthesis. This mechanism has been exploited in preclinical studies to inhibit tumor growth and deplete polyamines in models of leukemia, lung carcinoma, and glioblastoma .
Properties
CAS No. |
82006-84-6 |
|---|---|
Molecular Formula |
C6H11FN2O2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
(E)-2,5-diamino-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C6H11FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-2H,3-4,8-9H2,(H,10,11)/b2-1+ |
InChI Key |
VZKIJNFPNWRGLM-OWOJBTEDSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N |
Isomeric SMILES |
C(/C=C/C(CF)(C(=O)O)N)N |
Canonical SMILES |
C(C=CC(CF)(C(=O)O)N)N |
Synonyms |
alpha-(fluoromethyl)dehydroornithine alpha-(fluoromethyl)dehydroornithine hydrochloride, (E)-isomer alpha-FMDO MDL 72246 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research has demonstrated that alpha-(fluoromethyl)dehydroornithine exhibits potent anticancer effects in various preclinical models:
- In Vivo Studies : In studies involving mice with leukemia and lung carcinoma, this compound was shown to significantly prolong survival when administered at lower doses compared to traditional treatments like alpha-difluoromethylornithine (DFMO) . For instance, the methyl ester form of this compound demonstrated a survival rate increase of up to 79% at optimal dosing intervals .
- Tumor Growth Inhibition : In a comparative study, this compound reduced tumor growth by up to 95% in B16F1 melanoma-bearing mice, outperforming other ODC inhibitors such as DFMO . This indicates its potential as a more effective therapeutic agent.
Case Studies
Several case studies have explored the applications of this compound in cancer treatment:
- Study on L1210 Leukemia : In this study, the compound was administered intraperitoneally to mice bearing L1210 leukemia. The results indicated that both the methyl and ethyl esters of this compound were equipotent to DFMO in prolonging survival when given shortly after cell inoculation .
- Lewis Lung Carcinoma Model : The ethyl ester of this compound was shown to cause a greater reduction in tumor growth compared to DFMO and other controls when administered orally . This highlights the compound's effectiveness across different routes of administration.
Potential Therapeutic Uses
Beyond cancer treatment, the compound's ability to modulate polyamine levels suggests potential applications in other areas:
- Immunomodulation : Studies have indicated that treatment with this compound can enhance macrophage tumoricidal activity and increase levels of interleukin and tumor necrosis factor in treated mice . This could pave the way for its use in immunotherapy strategies.
- Skin Cancer Prevention : Research has shown that DFMO can prevent skin carcinogenesis induced by ultraviolet irradiation. Given its structural similarity, this compound may also possess similar protective effects against UV-induced skin damage .
Comparison with Similar Compounds
alpha-Difluoromethylornithine (DFMO)
- Structure : DFMO contains a difluoromethyl group at the α-position but lacks the dehydro (unsaturated) bond present in α-FMDO.
- Mechanism : Both compounds irreversibly inhibit ODC, but α-FMDO exhibits a 15- to 20-fold lower $ KI $ (2.7 µM vs. 75 µM for DFMO) and shorter enzyme half-inactivation time ($ \tau{50} = 2.6 $ min vs. 1.6 min for DFMO) .
- Key Advantage : The dehydro group in α-FMDO increases its binding affinity and catalytic efficiency, enabling more potent ODC inhibition at lower concentrations .
(2R,5R)-6-Heptyne-2,5-diamine (MAP)
- Structure : A rigid, alkyne-containing diamine.
- Mechanism : MAP inhibits ODC through a distinct mechanism involving hemiacetal formation. It is 10–20 times more potent than α-FMDO in vitro (IC$_{50}$ = 0.002–0.01 mM in leukemia cells) but lacks prodrug derivatives .
Enzymatic Inhibition and Cellular Potency
In Vitro Inhibition
| Compound | IC$_{50}$ (L1210 Cells) | IC$_{50}$ (L5178Y Cells) | $ K_I $ (µM) | $ \tau_{50} $ (min) |
|---|---|---|---|---|
| α-FMDO | 0.2 mM | 0.06 mM | 2.7 | 2.6 |
| α-FMDO methyl ester | 0.1 mM | 0.03 mM | N/A | N/A |
| DFMO | 3.0 mM | 0.5 mM | 75 | 1.6 |
| MAP | 0.01 mM | 0.002 mM | N/A | N/A |
Notes:
Stereospecificity
This contrasts with MAP, which requires specific stereochemistry for activity .
Antitumor Efficacy in Preclinical Models
Tumor Growth Inhibition
Notes:
Immunomodulatory Effects
- α-FMDO methyl ester augments macrophage tumoricidal activity and increases interleukin/tumor necrosis factor levels, whereas DFMO only partially replicates these effects .
- Neither compound exhibits significant toxicity at therapeutic doses .
Prodrug Derivatives and Pharmacokinetics
Prodrug Efficacy
| Prodrug | Absorption (vs. DFMO) | Duration of ODC Inhibition | Effective Dose (vs. DFMO) |
|---|---|---|---|
| α-FMDO methyl ester | 20× higher | >24 hours | 1/10th |
| α-FMDO ethyl ester | 15× higher | >24 hours | 1/12th |
Notes:
- Esters of α-FMDO prolong ODC inhibition in the prostate and testes, making them suitable for hormonally driven cancers .
- Repeated dosing (25 mg/kg/day) maintains >80% enzyme inhibition for 8 days .
Data Tables
Table 1. Key Enzymatic Parameters of ODC Inhibitors
| Parameter | α-FMDO | DFMO | MAP |
|---|---|---|---|
| $ K_I $ (µM) | 2.7 | 75 | N/A |
| $ \tau_{50} $ (min) | 2.6 | 1.6 | N/A |
| IC$_{50}$ (L1210) | 0.2 mM | 3 mM | 0.01 mM |
Table 2. In Vivo Antitumor Activity
| Compound | Survival Prolongation (Leukemia) | Metastasis Prevention (Lewis Lung) |
|---|---|---|
| α-FMDO methyl ester | 79% | 70–100% |
| DFMO | 50% | 30–50% |
| MAP | 75% | 60–80% |
Q & A
Q. What are the established synthetic routes for alpha-(fluoromethyl)dehydroornithine, and what analytical methods validate its purity and stereochemistry?
The synthesis of this compound involves diastereomeric salt formation using chiral resolving agents like (−)-O,O′-di-p-toluoyl-L-tartaric acid to isolate enantiomers. Critical analytical methods include:
- Chiral HPLC for enantiomeric excess determination.
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on fluorine-proton coupling patterns (e.g., H-F coupling).
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns. Experimental details must adhere to guidelines for reproducibility, including full characterization of intermediates and final products .
Q. How does this compound inhibit ornithine decarboxylase (ODC), and what experimental assays confirm its mechanism?
The compound acts as an irreversible inhibitor of ODC via covalent modification of the enzyme's active site. Key assays include:
- Enzyme activity assays using radiolabeled C-ornithine to measure decarboxylation inhibition.
- Time-dependent inactivation studies to confirm irreversible binding (e.g., pre-incubation with inhibitor followed by substrate addition).
- Mass spectrometry of ODC-inhibitor adducts to identify modified residues. Controls must include competitive inhibitors (e.g., DFMO) to validate specificity .
Q. What are the primary challenges in characterizing fluorine-containing analogs of ornithine derivatives, and how are they addressed?
Fluorine's electronegativity and small atomic radius introduce steric and electronic effects that alter reactivity and bioavailability. Methodological solutions include:
- Isothermal titration calorimetry (ITC) to quantify binding affinity changes compared to non-fluorinated analogs.
- X-ray crystallography to resolve fluorine-induced conformational shifts in enzyme-inhibitor complexes.
- Metabolic stability assays in hepatocyte models to assess fluorination impacts on pharmacokinetics .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition kinetics between this compound and other ODC inhibitors?
Contradictions may arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. A systematic approach includes:
- Comparative kinetic analysis under standardized conditions (e.g., IC50, ).
- Structural modeling to identify isoform-specific binding pocket variations.
- Cellular uptake studies using H-labeled inhibitors to correlate intracellular concentration with activity. Refer to Bey et al. (1983) for baseline kinetic parameters and assay protocols .
Q. What strategies optimize the enantiomeric yield of this compound during synthesis, and how are side products minimized?
Optimization involves:
- Solvent screening (e.g., methanol/water mixtures) to enhance diastereomeric salt crystallization.
- Temperature-controlled reactions to reduce racemization.
- In-line F NMR monitoring to track fluoromethyl group stability during synthesis. Side products like hydrolyzed esters are mitigated via anhydrous conditions and inert atmospheres .
Q. How do in vivo models differentiate the therapeutic efficacy of this compound from other ODC inhibitors in parasitic infections?
Use transgenic Trypanosoma brucei models with ODC overexpression to assess inhibitor potency. Key endpoints include:
- Parasite load reduction in blood and cerebrospinal fluid via qPCR.
- Survival curves in murine models, comparing ED50 values to DFMO.
- Metabolomic profiling to quantify polyamine depletion (e.g., putrescine, spermidine). Contradictory efficacy data may arise from differential blood-brain barrier penetration, requiring LC-MS quantification of brain tissue drug levels .
Q. What role does fluorine substitution play in the biological activity of this compound compared to non-fluorinated analogs?
Fluorine enhances:
- Metabolic stability by resisting cytochrome P450 oxidation.
- Binding affinity via electrostatic interactions with ODC's catalytic residues.
- Cell permeability due to increased lipophilicity (logP). Validate these effects via:
- Comparative molecular dynamics simulations of fluorinated vs. non-fluorinated inhibitors.
- Stability assays in liver microsomes.
- Caco-2 monolayer assays for permeability assessment .
Q. How can researchers address low reproducibility in chiral synthesis protocols for this compound?
Reproducibility issues often stem from inconsistent crystallization conditions. Solutions include:
- Standardized seeding techniques to control crystal nucleation.
- Process Analytical Technology (PAT) for real-time monitoring of enantiomeric excess.
- Robustness testing using Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, cooling rate) .
Methodological Guidelines
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including full spectral data and purity metrics (HPLC, elemental analysis) .
- Ethical Compliance : For in vivo studies, adhere to protocols for de-identifying data and obtaining ethical approvals, as outlined in human/animal research frameworks .
- Literature Review : Use structured frameworks (PICO, FINER) to formulate research questions that address gaps in ODC inhibitor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
